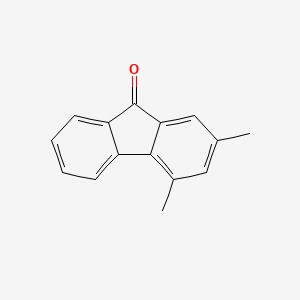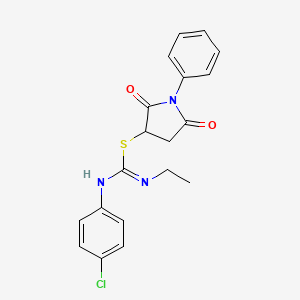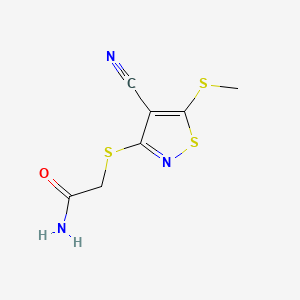![molecular formula C14H11NO4 B11535664 1-[(E)-2-nitroethenyl]naphthalen-2-yl acetate](/img/structure/B11535664.png)
1-[(E)-2-nitroethenyl]naphthalen-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1E)-2-NITROETHENYL]NAPHTHALEN-2-YL ACETATE is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a nitroethenyl group attached to the naphthalene ring, which is further esterified with an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1E)-2-NITROETHENYL]NAPHTHALEN-2-YL ACETATE typically involves the nitration of naphthalene derivatives followed by esterification. One common method involves the reaction of 2-naphthol with nitroethene under basic conditions to form the nitroethenyl derivative. This intermediate is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to yield the final acetate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[(1E)-2-NITROETHENYL]NAPHTHALEN-2-YL ACETATE undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of naphthalene.
Reduction: Amine derivatives of naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(1E)-2-NITROETHENYL]NAPHTHALEN-2-YL ACETATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[(1E)-2-NITROETHENYL]NAPHTHALEN-2-YL ACETATE involves its interaction with molecular targets through its functional groups. The nitroethenyl group can participate in electron transfer reactions, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can modulate biological pathways and enzyme activities, making the compound useful in various biochemical studies .
Comparison with Similar Compounds
Similar Compounds
1-(2-Naphthyl)ethyl acetate: Similar structure but lacks the nitroethenyl group.
2-Naphthalenemethanol, α-methyl-, acetate: Another naphthalene derivative with different functional groups.
1-[(1E)-2-Nitroethenyl]-2-naphthalenol: Similar nitroethenyl group but different esterification.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C14H11NO4 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
[1-[(E)-2-nitroethenyl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C14H11NO4/c1-10(16)19-14-7-6-11-4-2-3-5-12(11)13(14)8-9-15(17)18/h2-9H,1H3/b9-8+ |
InChI Key |
HKYAHSMUNBCGDN-CMDGGOBGSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11535599.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11535608.png)




![2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11535633.png)
![N-(2,4-dichlorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11535636.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11535653.png)
![Ethyl 3-benzamido-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11535657.png)
![2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11535661.png)
acetyl]hydrazono}butanamide](/img/structure/B11535663.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethyl 4-chlorobenzoate](/img/structure/B11535665.png)
